3-Ethoxy-5-(trifluoromethyl)phenol
Overview
Description
3-Ethoxy-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C9H9F3O2. It is characterized by the presence of an ethoxy group (-OCH2CH3) and a trifluoromethyl group (-CF3) attached to a phenol ring.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to carbon–carbon bond formation, given its potential use in suzuki–miyaura cross-coupling reactions .
Result of Action
Its potential use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in facilitating the formation of carbon–carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions, in which this compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
3-Ethoxy-5-(trifluoromethyl)phenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity . This binding interaction can result in changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider when studying its biochemical effects. Over time, this compound may undergo degradation, leading to changes in its activity and function. In vitro studies have shown that this compound remains stable under certain conditions, but its stability can be compromised by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of enzyme function. At high doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of this compound to produce metabolites that can be further processed by other enzymes . These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity, making it essential to understand the metabolic fate of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of phenolic compounds. This process typically employs reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base, such as potassium carbonate (K2CO3), under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
3-Ethoxy-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenol: Similar structure but with two trifluoromethyl groups, leading to different chemical properties and reactivity.
3-Ethoxyphenol: Lacks the trifluoromethyl group, resulting in lower lipophilicity and different biological activity.
5-Trifluoromethyl-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness
3-Ethoxy-5-(trifluoromethyl)phenol is unique due to the combination of the ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-2-14-8-4-6(9(10,11)12)3-7(13)5-8/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUHJLXZHLDEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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